N,4-Dimethylaniline hydrochloride

Description

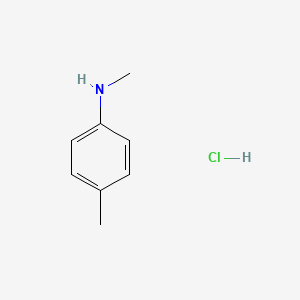

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7-3-5-8(9-2)6-4-7;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJNYPNQRUQREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483125 | |

| Record name | N,4-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-05-1 | |

| Record name | N,4-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethylaniline Hydrochlorides

Direct Protonation Techniques for N,N-Dimethylaniline Hydrochloride

The conversion of N,4-dimethylaniline to its hydrochloride salt is a fundamental acid-base reaction. However, optimizing this process for yield and purity requires careful control of reaction parameters.

Optimized Reaction Parameters and Yield Enhancement Strategies

The synthesis of N,N-dimethyl-4-nitrosoaniline hydrochloride, a related compound, provides insight into the conditions for protonation. In a typical procedure, the parent aniline (B41778) is dissolved in concentrated hydrochloric acid, and the mixture is cooled to below 0°C with ice. du.ac.inprepchem.com A solution of sodium nitrite (B80452) in water is then added slowly, ensuring the temperature does not exceed 8-10°C. du.ac.in The hydrochloride salt precipitates as yellow needles and is isolated by filtration after a period of standing. du.ac.inprepchem.com

For other aniline derivatives, such as N,N-dimethyl-p-phenylenediamine, a high yield of 97.3% for the hydrochloride salt has been reported by passing hydrogen chloride gas through a toluene (B28343) solution of the amine, causing the salt to precipitate. chemicalbook.com This method avoids aqueous conditions which can sometimes complicate product isolation.

Key strategies for yield enhancement include:

Temperature Control: Maintaining low temperatures (0-10°C) is crucial to control the exothermicity of the reaction and prevent side reactions. du.ac.in

Solvent Choice: The choice of solvent can significantly impact yield and ease of product isolation. Non-aqueous solvents like toluene can facilitate precipitation and simplify purification. chemicalbook.com

Reagent Addition: Slow, controlled addition of the acidifying agent ensures uniform reaction conditions and prevents localized overheating. du.ac.in

Interactive Table 1: Parameters for Amine Hydrochloride Synthesis

| Parameter | Condition | Rationale | Reported Yield (%) | Reference |

| Temperature | 0-10°C | Control exothermicity, minimize side reactions | 87 | du.ac.in |

| Acidifying Agent | HCl gas | Promotes precipitation, simplifies isolation | 97.3 | chemicalbook.com |

| Solvent | Toluene | Non-aqueous medium, facilitates precipitation | 97.3 | chemicalbook.com |

Comparative Analysis with Conventional Acidification Routes

Conventional acidification often involves dissolving the amine in an aqueous acid solution, which may require subsequent evaporation or extraction to isolate the salt. While straightforward, these methods can sometimes lead to lower yields due to the solubility of the hydrochloride salt in the aqueous medium.

The direct precipitation method using HCl gas in a non-polar solvent like toluene offers a distinct advantage. chemicalbook.com This route often results in a higher purity product that can be collected directly by filtration, minimizing losses associated with multi-step workups. The yield of 97.3% achieved for N,N-dimethyl-p-phenylenediamine hydrochloride using this method underscores its efficiency compared to potentially lower-yielding aqueous procedures. chemicalbook.com

Alkylation Approaches in Dimethylaniline Synthesis

The synthesis of the N,4-dimethylaniline free base, the precursor to the hydrochloride salt, is typically achieved through the N-alkylation of p-toluidine. Various catalytic systems have been developed to improve the efficiency and selectivity of this transformation.

Sulfuric Acid Catalyzed Alkylation Mechanisms

Sulfuric acid can be used as a catalyst for the N-alkylation of anilines with alcohols like methanol (B129727). prepchem.com The reaction mechanism involves the protonation of the alcohol by the strong acid, followed by the elimination of water to form a reactive carbocation or a related species. The lone pair of electrons on the nitrogen atom of the aniline then attacks this electrophile, forming a new carbon-nitrogen bond. A final deprotonation step regenerates the catalyst and yields the alkylated amine.

This process is complex and can involve a series of reactions with carbocation intermediates. mdpi.com Factors such as reaction temperature, acid concentration, and the ratio of reactants significantly impact the yield and selectivity of the desired product. mdpi.comnih.gov For instance, one procedure involves heating aniline, methyl alcohol, and concentrated sulfuric acid in an autoclave at 200°C. prepchem.com Subsequent treatment is required to decompose intermediate sulpho-ammonium bases to achieve a high yield of the tertiary amine. prepchem.com

Transition Metal Catalyzed Alkylation: Ruthenium-Based Systems

Transition metal catalysts, particularly those based on ruthenium, have emerged as powerful tools for the N-methylation of amines using methanol. nih.govorganic-chemistry.org These catalytic systems operate through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

The proposed mechanism involves several key steps:

The ruthenium catalyst dehydrogenates the methanol to form formaldehyde (B43269) in situ. organic-chemistry.org

The formaldehyde then undergoes condensation with the amine (e.g., p-toluidine) to form an imine or enamine intermediate. organic-chemistry.org

The ruthenium hydride species, formed in the initial dehydrogenation step, then hydrogenates the imine intermediate to yield the N-methylated amine. organic-chemistry.org

This process is highly efficient and atom-economical, with water being the only byproduct. organic-chemistry.org Ruthenium complexes such as [(p-cymene)Ru(2,2'-bpyO)(H2O)] have proven to be general and effective catalysts for this transformation, tolerating a wide range of functional groups. organic-chemistry.org Research has shown that N-methylated tertiary aromatic amines can be obtained in good to excellent yields using a ruthenium catalyst with dimethyl carbonate as the C-1 source. researchgate.net

Interactive Table 2: Comparison of Alkylation Methods for N,N-Dimethylaniline Synthesis

| Method | Catalyst | Alkylating Agent | Conditions | Key Features | Reference |

| Classical | Sulfuric Acid | Methanol | 200-240°C, high pressure | High temperature and pressure, requires workup | prepchem.com |

| Transition Metal | Ruthenium Complex | Methanol | Mild conditions | High selectivity, atom-economical, water as byproduct | organic-chemistry.org |

| One-Pot | Raney-Ni® | Methanol | 443 K, 3.0 MPa | High yield (98%) from nitrobenzene (B124822) precursor | researchgate.netlookchem.comrsc.org |

Green Chemistry Principles in Dimethylaniline Hydrochloride Synthesis

The synthesis of N,4-dimethylaniline and its hydrochloride salt is increasingly being viewed through the lens of green chemistry. The goal is to develop methods that are more environmentally benign, safer, and more efficient.

Key green chemistry principles applied to this synthesis include:

Catalysis: The use of catalysts, such as the ruthenium systems for N-alkylation, is a cornerstone of green chemistry. organic-chemistry.org Catalysts allow for reactions to occur under milder conditions with higher selectivity and lower waste generation compared to stoichiometric reagents. acs.org

Atom Economy: The "borrowing hydrogen" mechanism in ruthenium-catalyzed alkylation is highly atom-economical, as most atoms from the reactants are incorporated into the final product, with water as the main byproduct. organic-chemistry.org

Use of Renewable Feedstocks: Methanol, which can be produced from biomass, is a renewable C1 source for methylation reactions, making it a greener alternative to traditional alkylating agents like methyl halides. lookchem.com

Solvent-Free Conditions: Some synthetic approaches aim to minimize or eliminate the use of volatile organic solvents. nih.gov For example, catalyst- and solvent-free methods for the synthesis of related anilino derivatives have been developed by heating the reactants together at elevated temperatures. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single pot, such as the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol, reduces waste, energy consumption, and purification steps. lookchem.comrsc.org This one-pot process uses methanol as a hydrogen source, alkylating agent, and solvent, achieving a high yield of 98%. researchgate.netlookchem.comrsc.org

The development of chemoenzymatic processes, which use enzymes like nitroreductase, also represents a significant step towards sustainable aniline synthesis by avoiding high temperatures and expensive, toxic metal catalysts. acs.org

Waste Reduction and Atom Economy in Synthetic Pathways

The principles of green chemistry are increasingly integral to the design of synthetic routes for industrial chemicals. A key metric in this regard is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com Traditional multi-step syntheses often generate significant waste, leading to low atom economy. For instance, the classical synthesis of amines, such as the Gabriel synthesis, is known for its poor atom economy due to the formation of stoichiometric amounts of phthalic acid derivatives as byproducts. primescholars.com

The concept of atom economy can be illustrated by comparing different synthetic pathways. Addition and rearrangement reactions are inherently more atom-economical (often 100%) than substitution and elimination reactions, which generate byproducts. primescholars.com For the industrial production of N,N-dimethylaniline, the alkylation of aniline with methanol is a common method. wikipedia.org

Table 1: Comparison of Atom Economy in Different Synthetic Routes

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Alkylation of Aniline with Methanol | Aniline, Methanol | N,N-Dimethylaniline | Water | 86.8 |

| Hofmann's Alkylation with Iodomethane | Aniline, Iodomethane | N,N-Dimethylaniline | Hydroiodic Acid | 32.2 |

Note: The atom economy is calculated using the formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The calculation for the alkylation with methanol assumes the reaction: C₆H₅NH₂ + 2CH₃OH → C₆H₅N(CH₃)₂ + 2H₂O. For the Hofmann alkylation, the reaction is: C₆H₅NH₂ + 2CH₃I → C₆H₅N(CH₃)₂ + 2HI.

As the table demonstrates, the use of methanol as a methylating agent offers a significantly higher atom economy compared to traditional reagents like iodomethane, primarily because the byproduct is water, which has a much lower molecular weight than hydroiodic acid. wikipedia.orgyoutube.com The pursuit of synthetic routes with high atom economy is a crucial aspect of sustainable chemical manufacturing. researchgate.net

Environmentally Benign Reagent Development

The selection of reagents plays a critical role in the environmental impact of a synthetic process. Traditional methods for the N-methylation of aniline have often employed hazardous reagents like formaldehyde or methyl halides. Modern synthetic strategies prioritize the use of greener alternatives such as methanol and dimethyl carbonate. Methanol, in particular, is an attractive reagent due to its low cost and because it acts as both a hydrogen source and an alkylating agent in certain catalytic systems. rsc.org

The development of environmentally benign catalysts is another key area of research. While traditional methods for N,N-dimethylaniline synthesis have used liquid acid catalysts like sulfuric acid, which can lead to corrosion and waste generation, heterogeneous catalysts offer a more sustainable alternative. prepchem.com Zeolite molecular sieves, for instance, have been studied for the vapor-phase synthesis of N,N-dimethylaniline from aniline and methanol. researchgate.net These solid acid catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. Research has shown that β zeolite catalysts can achieve high conversion of aniline (>99%) and high selectivity for N,N-dimethylaniline (>86%) under optimized conditions. researchgate.net

Furthermore, supported metal catalysts, such as those containing nickel, cobalt, and zinc on carriers like γ-Al₂O₃ or ZSM-5 molecular sieves, have been developed for the synthesis of N,N-dimethylaniline. google.com These catalysts can operate under milder conditions and avoid the corrosion issues associated with strong acid catalysts. The use of water as a solvent in some synthetic protocols, such as in the synthesis of quinazolinone derivatives using an acid-functionalized magnetic silica-based catalyst, also represents a significant step towards greener chemistry. nih.gov

Table 2: Environmentally Benign Reagents and Catalysts for Dimethylaniline Synthesis

| Reagent/Catalyst | Traditional Counterpart | Advantages |

| Methanol | Formaldehyde, Methyl Halides | Lower toxicity, acts as both hydrogen source and alkylating agent. rsc.org |

| Dimethyl Carbonate | Phosgene, Methyl Halides | Non-toxic, biodegradable. |

| Zeolite Catalysts | Sulfuric Acid | Heterogeneous, reusable, non-corrosive. researchgate.net |

| Supported Ni-Co-Zn Catalysts | Strong Acid Catalysts | Milder reaction conditions, high selectivity. google.com |

| Water (as solvent) | Organic Solvents | Non-toxic, non-flammable, environmentally safe. nih.gov |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, often performed using a ball mill, is an emerging green chemistry technique that involves conducting chemical reactions in the absence of or with minimal amounts of solvent. rsc.org This solvent-free approach significantly reduces the generation of volatile organic compound (VOC) waste, making it an environmentally friendly alternative to traditional solution-phase synthesis. rsc.orgmdpi.com Ball milling has been successfully employed for the synthesis of a variety of organic compounds, including N-heterocycles. mdpi.com

The application of ball milling has been demonstrated in the one-pot, two-step synthesis of N-heterocyclic carbenes directly from anilines, achieving high yields and significantly reducing reaction times compared to conventional methods. mdpi.com While a specific protocol for the mechanochemical synthesis of N,4-dimethylaniline hydrochloride has not been extensively reported, the successful synthesis of other substituted anilines and related compounds suggests its potential applicability. For example, the reaction of anilines with carbon disulfide and 2-aminophenol (B121084) or thiophenol under solvent-free ball milling conditions leads to the formation of 2-anilinobenzoxazoles or thiazoles in good to excellent yields. mdpi.com

The advantages of mechanochemical synthesis include reduced reaction times, higher yields, and simplified work-up procedures, in addition to being environmentally benign. The energy input in ball milling is mechanical, which can lead to different reaction pathways and selectivities compared to thermally driven reactions. This technique holds promise for the development of more sustainable and efficient processes for the synthesis of this compound and its derivatives.

Synthesis of Functionalized Dimethylaniline Hydrochloride Derivatives

Preparation of Halogenated and Chiral Dimethylaniline Hydrochlorides

Halogenated anilines are important intermediates in organic synthesis. A method for the preparation of 4-chloro-2,6-dialkylanilines involves the chlorination of the corresponding 2,6-dialkylaniline hydrochloride. google.com In a typical procedure, 2,6-dimethylaniline (B139824) is dissolved in an inert solvent like carbon tetrachloride, and hydrogen chloride gas is introduced to form the hydrochloride salt. Subsequent treatment with chlorine gas at a controlled temperature yields the 4-chloro-2,6-dimethylaniline (B43096) hydrochloride. google.com Another approach for the synthesis of halogenated N,N-dimethylanilines involves the reaction of N,N-dimethylaniline N-oxides with thionyl halides. For example, treating N,N-dimethylaniline N-oxide with thionyl bromide can produce 4-bromo-N,N-dimethylaniline. nih.gov

The synthesis of chiral aniline derivatives is a more complex challenge. While specific methods for the direct synthesis of chiral this compound are not widely documented, general strategies for introducing chirality into aniline derivatives often involve the use of chiral auxiliaries or asymmetric catalysis. The development of efficient and selective methods for the synthesis of chiral anilines remains an active area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry.

Routes to Nitroso- and Amino-Substituted Dimethylaniline Hydrochlorides

Nitroso- and amino-substituted anilines are valuable precursors for dyes and other functional materials. The synthesis of N,N-dimethyl-4-nitrosoaniline hydrochloride is a well-established procedure. It involves the nitrosation of N,N-dimethylaniline using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-10 °C). du.ac.inprepchem.com The N,N-dimethyl-4-nitrosoaniline hydrochloride precipitates from the reaction mixture as yellow needles. du.ac.inprepchem.com

Reaction Scheme for the Synthesis of N,N-Dimethyl-4-nitrosoaniline Hydrochloride:

The synthesis of amino-substituted dimethylaniline hydrochlorides can be achieved through various routes. One method for preparing N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (an amino-substituted dimethylaniline) starts from p-nitrochlorobenzene. chemicalbook.com The process involves the reaction of p-nitrochlorobenzene with dimethylamine (B145610) hydrochloride, followed by the catalytic hydrogenation of the nitro group to an amino group using a nickel catalyst. The final product is then precipitated as the dihydrochloride salt by passing hydrogen chloride gas through the solution. chemicalbook.com

Table 3: Synthesis of Functionalized Dimethylaniline Hydrochlorides

| Derivative | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| N,N-Dimethyl-4-nitrosoaniline hydrochloride | N,N-Dimethylaniline | Sodium nitrite, Hydrochloric acid | Yellow needles | 87 | du.ac.in |

| N,N-Dimethyl-p-phenylenediamine dihydrochloride | p-Nitrochlorobenzene | Dimethylamine hydrochloride, NaOH, Ni catalyst, HCl | Dihydrochloride salt | 97.3 | chemicalbook.com |

Direct Amination Strategies for Xylidine (B576407) Isomers

Direct amination of aromatic hydrocarbons represents a highly atom-economical and desirable route for the synthesis of anilines, as it avoids the traditional nitration-reduction sequence. Research in this area has led to the development of catalytic systems capable of direct C-H amination.

One patented method describes the direct amination of m-xylene (B151644) to produce 2,4-dimethylaniline (B123086) (a xylidine isomer). google.com This process utilizes hydroxylamine (B1172632) hydrochloride as the amino source and a soluble vanadium salt, such as ammonium (B1175870) metavanadate, as a catalyst in an acetic acid-water medium. The reaction proceeds under relatively mild conditions and is reported to have high aniline yield and selectivity. google.com Although this method produces a different isomer, it demonstrates the feasibility of direct amination of xylene feedstocks.

More recent research has focused on the direct amination of polymers to produce valuable aniline derivatives. For example, poly(p-phenylene oxide) (PPO) has been directly converted to dimethylanilines using a bimetallic Pd-Ru catalyst on a carbon nanotube support (Pd-Ru/CNT). rsc.orgrsc.org This process occurs in a one-pot manner, where the polymer is first converted to substituted phenols, which are then aminated. This innovative approach for upcycling plastic waste highlights the potential of direct amination for producing a range of substituted anilines. rsc.org While the direct amination of a specific xylene isomer to N,4-dimethylaniline is not explicitly detailed in the provided search results, these examples of direct C-H amination of related aromatic compounds represent a promising frontier for the development of more efficient and sustainable synthetic routes. researchgate.netresearchgate.net

Catalytic Hydrogenation Reduction for Dimethylaniline Synthesis

Catalytic hydrogenation represents a cornerstone in the industrial synthesis of aromatic amines, prized for its efficiency and cleaner reaction profiles compared to older reduction methods. This methodology is centered on the reduction of a nitroaromatic precursor using hydrogen gas in the presence of a metal catalyst. For the synthesis of dimethylanilines, this typically involves the hydrogenation of a corresponding dimethyl-nitrobenzene isomer. semanticscholar.orgjournalspub.info The process is a vital pathway for producing intermediates used in the manufacturing of dyes, pharmaceuticals, and other fine chemicals. semanticscholar.orggoogle.com

The reaction is influenced by several critical parameters, including the choice of catalyst, hydrogen pressure, temperature, and the solvent system, all of which can be optimized to maximize yield and selectivity. semanticscholar.orgjournalspub.info

Detailed Research Findings

Research into the catalytic hydrogenation of dimethyl-nitrobenzene has elucidated the influence of various process parameters on reaction kinetics and product yield. Studies often utilize catalysts such as palladium on carbon (Pd/C) or nickel-based systems. semanticscholar.orgjournalspub.info

In a typical process, the dimethyl-nitrobenzene is dissolved in a solvent like ethanol (B145695) within an autoclave reactor. semanticscholar.org After purging the system with an inert gas, hydrogen is introduced to a specific pressure, and the mixture is heated and agitated to facilitate the reaction. semanticscholar.org The primary product is the corresponding dimethylaniline, formed through the hydrogenation of the nitro group. semanticscholar.orgjournalspub.info

Effect of Reaction Conditions:

Hydrogen Pressure: The rate of hydrogenation is significantly dependent on the partial pressure of hydrogen. Research using a Pd/C catalyst demonstrated that the initial rate of dimethyl-nitrobenzene hydrogenation increases linearly as hydrogen pressure is raised from 4 to 10 bar. semanticscholar.org Beyond a certain pressure, the rate may become independent of hydrogen concentration as the catalyst surface becomes saturated. semanticscholar.org

Substrate Concentration: The initial concentration of the dimethyl-nitrobenzene precursor can inhibit the reaction rate. semanticscholar.org Studies have shown that conversion rates are lower at higher substrate concentrations, a phenomenon attributed to a substrate inhibition effect and potential mass transfer limitations due to the lower solubility of hydrogen in the concentrated reactant mixture. semanticscholar.org Kinetic studies are therefore often performed at lower concentrations, such as 0.25-0.5 mol/L. semanticscholar.org

Catalyst System and Loading: Palladium on carbon (Pd/C) and Nickel on an alumina-silicate support are effective catalysts for this transformation. semanticscholar.orgjournalspub.info Catalyst loading is typically maintained between 4–12% (w/w) relative to the dimethyl-nitrobenzene substrate. semanticscholar.orgjournalspub.info Bimetallic catalysts, such as Cu-Ni nanoparticles, have also shown high activity for the hydrogenation of related nitroaromatic compounds, with the alloy phase contributing to enhanced catalytic performance. researchgate.net In some processes, catalytic amounts of vanadium compounds are added to prevent the accumulation of hydroxylamine intermediates, leading to a purer final product. google.com

Temperature: The reaction is typically conducted at elevated temperatures, with studies reporting ranges from 343 K to 403 K (70 °C to 130 °C). journalspub.info Increased temperature generally leads to higher catalytic activity. journalspub.info

One-Pot Synthesis from Nitrobenzene:

An alternative advanced methodology involves a one-pot synthesis of N,N-dimethylaniline directly from nitrobenzene and methanol. researchgate.netrsc.org In this process, a pretreated Raney-Ni® catalyst facilitates a sequence of reactions at approximately 443 K (170 °C). researchgate.netlookchem.com Methanol uniquely serves as a hydrogen source (via in-situ generation), an alkylating agent for the N-methylation of the aniline intermediate, and the reaction solvent. researchgate.netrsc.orglookchem.com This approach has achieved high yields of N,N-dimethylaniline, reaching up to 98%. researchgate.netrsc.org

Table 1: Effect of Hydrogen Pressure on Dimethyl-nitrobenzene Conversion Conditions: Pd/C catalyst, 363 K, Ethanol solvent. Data derived from graphical representations in the cited source.

| Hydrogen Pressure (bar) | Residence Time (min) | Conversion (%) |

| 4 | 50 | ~20 |

| 5.5 | 50 | ~35 |

| 7 | 50 | ~50 |

| 8.5 | 50 | ~65 |

| 10 | 50 | ~80 |

| Source: semanticscholar.org |

Table 2: Comparison of Catalytic Systems for Dimethylaniline Synthesis

| Catalyst | Precursor | Method | Temperature | Key Findings | Yield |

| Pd/C | Dimethyl-nitrobenzene | Catalytic Hydrogenation | 363 K (90 °C) | Rate increases with H₂ pressure; substrate inhibition observed. semanticscholar.org | Not specified |

| Ni on Alumina-Silicate | Dimethyl-nitrobenzene | Catalytic Transfer Hydrogenation | 343-403 K (70-130 °C) | Activity increases with temperature, pressure, and catalyst weight. journalspub.info | Not specified |

| Raney-Ni® (pretreated) | Nitrobenzene & Methanol | One-Pot Synthesis | 443 K (170 °C) | Methanol acts as H₂ source, alkylating agent, and solvent. researchgate.netrsc.orglookchem.com | Up to 98% |

| Bimetallic Cu₀.₇Ni₀.₃ | 3-nitro-4-methoxy-acetylaniline* | Catalytic Hydrogenation | 413 K (140 °C) | Bimetallic alloy phase shows higher activity than monometallic Ni. researchgate.net | 95.7% Conversion |

| Note: A related nitroaromatic compound is used to demonstrate the efficacy of bimetallic catalysts. |

Mechanistic Organic Chemistry of Dimethylaniline Hydrochlorides

Nucleophilic and Basic Properties in Chemical Reactions

The nitrogen atom in N,N-dimethylaniline possesses a lone pair of electrons, rendering it basic and nucleophilic. vaia.comfiveable.me The presence of two electron-donating methyl groups enhances the electron density on the nitrogen, making it more basic than aniline (B41778). fiveable.me This increased basicity influences its reactivity in acid-base and nucleophilic substitution reactions. fiveable.me

In its role as a nucleophile, the electron-rich benzene (B151609) ring of N,N-dimethylaniline can attack electrophiles. brainly.com The dimethylamino group, being an electron-donating group, increases the electron density of the aromatic ring, thereby activating it for electrophilic aromatic substitution. vaia.combrainly.com

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the dimethylamino group makes the aromatic ring of N,N-dimethylaniline highly susceptible to electrophilic attack. vaia.comfiveable.me This heightened reactivity allows it to readily react with even weak electrophiles. vaia.com

Diazo Coupling Mechanisms and Azo Dye Formation

Azo dyes, characterized by the -N=N- chromophore, are synthesized through a diazo coupling reaction. chemistrystudent.com This reaction involves an electrophilic aromatic substitution where an arenediazonium ion acts as the electrophile and a highly reactive aromatic compound, such as N,N-dimethylaniline, serves as the nucleophile. youtube.comorganic-chemistry.org

The mechanism begins with the formation of a diazonium salt, typically from a primary aromatic amine like aniline, by reacting it with nitrous acid at low temperatures. chemistrystudent.comlearncbse.in The resulting diazonium ion is a weak electrophile. youtube.com N,N-dimethylaniline, with its activated aromatic ring, then attacks the terminal nitrogen of the diazonium cation. brainly.commiracosta.edu This coupling predominantly occurs at the para position of the N,N-dimethylaniline ring, leading to the formation of a brightly colored azo compound. brainly.comorganic-chemistry.org The pH of the reaction medium is a critical factor, with the reaction proceeding optimally in mildly acidic or neutral conditions. organic-chemistry.org

A classic example is the reaction of N,N-dimethylaniline with the diazonium salt of sulfanilic acid to produce an azo dye. brainly.com Similarly, reacting N,N-dimethylaniline with p-nitrobenzenediazonium sulfate (B86663) yields p-(4-nitrobenzeneazo)-N,N-dimethylaniline. miracosta.edu

Friedel-Crafts Acylation and Alkylation Catalysis

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. quora.com However, traditional Friedel-Crafts reactions are often incompatible with amines because the Lewis acid catalysts can form a complex with the basic amine, deactivating it. nih.govresearchgate.net

Despite this, N,N-dimethylaniline can undergo Friedel-Crafts type reactions under specific conditions. For instance, a green, solvent-free method has been developed for the alkylation of N,N-dialkylanilines with substituted β-nitrostyrenes using a choline (B1196258) chloride-zinc chloride deep eutectic solvent as a catalyst. This reaction is highly regioselective, yielding only the para-substituted product. researchgate.net

Furthermore, cyclic diaminocarbene-gold(I) complexes have been shown to catalyze the Friedel-Crafts alkylation between aromatic amines like N,N-dimethylaniline and alkenes. nih.govresearchgate.net Theoretical studies indicate that the gold cation activates the C=C double bond of the alkene, generating an electrophilic species that is then attacked by the aromatic ring of the N,N-dimethylaniline. nih.gov This method avoids the use of toxic benzyl (B1604629) halides and requires only catalytic amounts of the Lewis acid. nih.gov

Oxidation and Reduction Pathways

N,N-dimethylaniline can undergo various oxidation and reduction reactions, leading to a diverse range of products.

Formation of N-Oxides and Related Species

The oxidation of N,N-dimethylaniline can lead to the formation of N,N-dimethylaniline N-oxide. chembk.com This transformation can be achieved using oxidizing agents like dimethyldioxirane. lookchem.com The reaction is considered electrophilic in nature, with reactivity decreasing with electron-withdrawing substituents on the aniline ring. lookchem.com

Further oxidation can lead to more complex products. For example, the oxidation of N,N-dimethylaniline with cupric chloride or chloranil (B122849) yields N-p-dimethylaminobenzyl-N-methylaniline, 4,4′-bisdimethylaminodiphenylmethane, crystal violet, and methyl violet. rsc.org The first two products are considered intermediates in the formation of the dyes. rsc.org Anodic oxidation of N,N-dimethylaniline in acetonitrile (B52724) can produce N,N,N',N'-tetramethylbenzidine and 4,4'-methylenebis(N,N-dimethylaniline). researchgate.net The formation of the latter involves a proposed mechanism where the N,N-dimethylaniline cation radical is formed, followed by a series of radical reactions. researchgate.net

The reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes can generate a high-valent copper-oxyl species. This species is capable of hydroxylating strong C-H bonds, leading to the formation of p-cyano-N-hydroxymethyl-N-methylaniline and p-cyano-N-methylaniline as the main products. nih.gov

Regiospecific Reduction Products

The reduction of nitroso-substituted N,N-dimethylanilines can be achieved through cathodic reduction. A study on the cathodic reduction of 4-nitroso-N,N-dimethylaniline to 4-amino-N,N-dimethylaniline in acidic media investigated the influence of various parameters. researchgate.net The choice of cathode material was found to be crucial, with tin providing the highest selectivity (92.7%) and current yield (90.3%). researchgate.net The final product was obtained as its hydrochloride or sulfate salt. researchgate.net

Quaternization Reactions of the Amine Moiety

The quaternization of the tertiary amine moiety in N,4-dimethylaniline is a reaction of significant interest, leading to the formation of quaternary ammonium (B1175870) salts. While specific studies detailing the quaternization of N,4-dimethylaniline hydrochloride are not extensively documented, the reactivity of the parent compound, N,4-dimethylaniline, provides a clear indication of the expected chemical behavior. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with alkylating agents.

The general mechanism for the quaternization of an N,N-dialkylaniline involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon of an alkyl halide (e.g., methyl iodide). This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide acting as the counter-ion.

A representative reaction is the quaternization of N,N-dimethylaniline with methyl iodide to form phenyltrimethylammonium (B184261) iodide. This reaction proceeds via an SN2 mechanism.

Table 1: Representative Quaternization Reaction

| Reactant | Reagent | Product |

|---|

The presence of the hydrochloride salt in this compound would necessitate initial deprotonation of the ammonium species to liberate the lone pair on the nitrogen, allowing it to act as a nucleophile for the quaternization reaction. This could be achieved by the addition of a base. The reaction conditions, such as the choice of solvent and temperature, can influence the rate and efficiency of the quaternization process.

Role as a Catalytic Species: Acylation of Alcohols (DMAP·HCl Analogy)

This compound is analogous in structure and potential catalytic function to the well-studied catalyst, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl). The catalytic activity of DMAP·HCl in the acylation of alcohols provides a strong model for understanding the potential role of this compound in similar transformations. acs.orgorganic-chemistry.orgacs.orgnih.gov

The acylation of alcohols is a fundamental transformation in organic synthesis, often employed for the introduction of protecting groups. utrgv.edu While 4-(N,N-Dimethylamino)pyridine (DMAP) is a highly effective catalyst for these reactions, its hydrochloride salt, DMAP·HCl, has emerged as a more practical and recyclable alternative, particularly for the acylation of inert alcohols and phenols under base-free conditions. acs.orgorganic-chemistry.orgacs.orgnih.gov Research has shown that DMAP·HCl can be reused multiple times without a significant loss of catalytic activity. organic-chemistry.org

The proposed mechanism for the DMAP·HCl-catalyzed acylation of alcohols involves the direct reaction of DMAP·HCl with the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) to form a key intermediate, the N-acylpyridinium salt. acs.orgorganic-chemistry.org This highly reactive species is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regeneration of the DMAP·HCl catalyst. acs.org This mechanism avoids the need for a free base to generate the active catalyst from the hydrochloride salt. organic-chemistry.org

Table 2: Scope of DMAP·HCl-Catalyzed Acylation of Alcohols with Acetic Anhydride

| Alcohol Substrate | Product Yield (%) |

|---|---|

| Cyclohexanol | >88 |

| 1-Octanol | >88 |

| Benzyl alcohol | >88 |

| Phenol | >88 |

Yields are based on studies of DMAP·HCl and are presented here as an analogy for the potential reactivity of this compound. organic-chemistry.org

The efficiency of the DMAP·HCl-catalyzed acylation is notable, with high yields of the acylated products being achieved for a variety of alcohol substrates and acylating reagents. organic-chemistry.org The reaction conditions are often mild, although elevated temperatures can be used to accelerate the acylation of particularly unreactive alcohols. organic-chemistry.org The recyclability and effectiveness of DMAP·HCl under base-free or even solvent-free conditions make it an attractive catalyst for industrial applications. acs.orgorganic-chemistry.org Given the structural similarities, it is highly probable that this compound could function as a competent catalyst in a similar fashion.

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For aromatic amines like N,4-dimethylaniline, characteristic bands are observed for N-H stretching, C-N stretching, and aromatic C-H and C=C bending and stretching vibrations. The hydrochloride salt form will also exhibit distinct features, such as broad absorptions associated with the ammonium (B1175870) salt.

Key FTIR absorption bands for related aniline (B41778) compounds have been identified, which can be extrapolated to understand the spectrum of N,4-dimethylaniline hydrochloride. For instance, the primary amine in p-ATP shows broad absorption bands at 3786 and 3440 cm⁻¹, while aromatic ring vibrations appear at 1602 and 1462 cm⁻¹. researchgate.net Additionally, C-H stretching and bending are observed at 2925 cm⁻¹ and 1405 cm⁻¹, respectively. researchgate.net In the case of aniline hydrochloride, its FTIR spectrum provides a reference for the influence of the hydrochloride moiety on the vibrational modes. researchgate.net

Table 1: Representative FTIR Data for Related Aniline Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| p-Aminothiophenol | N-H Stretch (Primary Amine) | 3786, 3440 | researchgate.net |

| p-Aminothiophenol | Aromatic Ring | 1602, 1462 | researchgate.net |

| p-Aminothiophenol | C-H Stretch | 2925 | researchgate.net |

| p-Aminothiophenol | C-H Bend | 1405 | researchgate.net |

This table presents representative data from related compounds to infer the expected spectral features of this compound.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a different set of information compared to FTIR. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the dimethylamino group. The spectrum of the parent compound, N,N-dimethylaniline, shows characteristic Raman shifts that are indicative of its structure. chemicalbook.com Analysis of related compounds like 2,4-dimethylaniline (B123086) also provides valuable comparative data. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. In the ¹H NMR spectrum of N,N,4-trimethylaniline, a closely related compound, the aromatic protons appear as doublets at δ 7.06 and δ 6.70 ppm. rsc.org The N-methyl protons resonate as a singlet at δ 2.90 ppm, and the aryl-methyl protons appear as a singlet at δ 2.26 ppm. rsc.org For the hydrochloride salt, the protonation of the nitrogen atom would lead to a downfield shift of the adjacent methyl protons and potentially the aromatic protons due to the electron-withdrawing effect of the positive charge.

The ¹³C NMR spectrum of N,N,4-trimethylaniline shows signals for the aromatic carbons at δ 148.74, 129.61, 126.32, and 113.33 ppm. rsc.org The N-methyl carbons are observed at δ 41.18 ppm, and the aryl-methyl carbon is at δ 20.28 ppm. rsc.org Similar to the ¹H NMR, the formation of the hydrochloride salt would influence the chemical shifts of the carbon atoms, particularly those closer to the protonated nitrogen.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for N,N,4-Trimethylaniline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| ¹H (Aromatic) | 7.06 | d | rsc.org |

| ¹H (Aromatic) | 6.70 | d | rsc.org |

| ¹H (N-CH₃) | 2.90 | s | rsc.org |

| ¹H (Aryl-CH₃) | 2.26 | s | rsc.org |

| ¹³C (Aromatic) | 148.74 | rsc.org | |

| ¹³C (Aromatic) | 129.61 | rsc.org | |

| ¹³C (Aromatic) | 126.32 | rsc.org | |

| ¹³C (Aromatic) | 113.33 | rsc.org | |

| ¹³C (N-CH₃) | 41.18 | rsc.org | |

| ¹³C (Aryl-CH₃) | 20.28 | rsc.org |

This table provides data for a structurally similar compound to estimate the expected chemical shifts for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to the free base, N,4-dimethylaniline. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the aromatic ring, providing further confirmation of the structure. The analysis of aniline derivatives by gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are established methods. researchgate.net For instance, N,N-dimethylaniline can be analyzed by reverse-phase HPLC coupled with mass spectrometry. sielc.com

High-Resolution Mass Spectrometry (HRMS) for Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying and structuring elucidating unknown impurities and degradation products in pharmaceutical substances. americanpharmaceuticalreview.com The primary advantage of HRMS lies in its ability to provide highly accurate mass measurements, often to within a few parts per million (ppm). americanpharmaceuticalreview.comnih.gov This precision allows for the determination of the elemental composition of a given molecule or its fragments. americanpharmaceuticalreview.com

The general strategy for analyzing degradation products involves first measuring the molecular weight of the unknown substance using a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). americanpharmaceuticalreview.com Subsequently, HRMS experiments are conducted to determine the elemental composition of the molecular ions. americanpharmaceuticalreview.com Further structural information can be obtained through tandem MS (MS/MS) experiments, which generate fragmentation patterns of both the parent drug and its degradants. americanpharmaceuticalreview.com By comparing these patterns, a degradation pathway can often be proposed. americanpharmaceuticalreview.com For instance, in the study of other compounds, HRMS has been used to identify products of oxidation and other degradation pathways. americanpharmaceuticalreview.com While specific degradation studies on this compound are not detailed in the provided results, the application of HRMS would follow this established methodology to identify potential byproducts formed during synthesis or storage.

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate and identify individual components within a complex mixture. americanpharmaceuticalreview.comnih.gov The choice between LC-MS and GC-MS often depends on the polarity and volatility of the analytes. nih.gov

GC-MS has been traditionally used for the determination of aromatic amines, but it often requires a time-consuming derivatization step to make the polar amines suitable for gas chromatography. nih.gov Despite this, GC-MS methods can yield high sensitivity and precision. researchgate.net

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has emerged as a valuable alternative, often eliminating the need for derivatization. nih.govresearchgate.net Recent developments in liquid chromatography column chemistries have enabled the sensitive analysis of aromatic amines directly. nih.gov LC-MS/MS methods have been successfully applied to determine aromatic amines in various matrices. nih.govnih.gov For aniline derivatives, LC-MS/MS can be a more selective and faster method compared to GC-based approaches for many substituted anilines. researchgate.net However, the ionization efficiency in LC-MS can be significantly affected by the position of substituents on the aniline ring, as seen with ortho-chloroaniline derivatives showing lower ion yields than meta- and para-substituted versions. researchgate.net When analyzing a sample of this compound, these techniques would be essential for separating the main compound from starting materials, byproducts, or degradation products and confirming their identities through their mass spectra.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule and how it interacts with light.

The ultraviolet-visible (UV-Vis) absorption spectrum of a compound is dictated by its electronic transitions. For aromatic compounds like N,4-Dimethylaniline, the spectrum is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring. The presence of the dimethylamino group, an auxochrome, influences the position and intensity of these bands. While specific data for the hydrochloride salt is not available in the search results, data for the parent compound, N,N-Dimethylaniline, in cyclohexane (B81311) shows a strong absorption peak at 251 nm. photochemcad.com Transient absorption spectra for the related compound 4-(9-anthryl)-N,N'-dimethylaniline have been reported in various solvents, showing bands in the 330-780 nm range after laser excitation. epa.gov Another related class of compounds, adducts of 4-N,N-dimethylamino benzoic acid, displays absorption maxima in the range of 295-315 nm, depending on solvent polarity. nih.gov

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference |

|---|---|---|---|---|

| N,N-Dimethylaniline | 251 | 14900 | cyclohexane | photochemcad.com |

| 4-N,N-dimethylamino benzoic acid adducts | 295-315 | Not specified | Not specified | nih.gov |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. N,N-Dimethylaniline is a fluorescent compound. aatbio.com When dissolved in cyclohexane, it exhibits a fluorescence quantum yield of 0.19. photochemcad.com The fluorescence properties of aniline derivatives can be highly sensitive to the molecular environment, including solvent polarity. nih.govnih.gov For example, some derivatives of 4-N,N-dimethylamino benzoic acid show a weak fluorescence in the 330-360 nm range, but in polar solvents, a new, red-shifted emission band appears between 460-475 nm. nih.gov This phenomenon is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov Similarly, anomalous fluorescence properties have been observed for 4-N,N-dimethylaminobenzoic acid in polar and hydrogen-bonding solvents. nih.gov The study of 4-(9-anthryl)-N,N-dimethylaniline reveals that intermolecular interactions in aggregates can cause significant changes in its fluorescence properties compared to the molecule in solution. nih.gov

| Compound | Property | Value | Conditions/Solvent | Reference |

|---|---|---|---|---|

| N,N-Dimethylaniline | Excitation Peak | 298 nm | Not specified | aatbio.com |

| N,N-Dimethylaniline | Emission Peak | 346 nm | Not specified | aatbio.com |

| N,N-Dimethylaniline | Quantum Yield | 0.19 | cyclohexane | photochemcad.com |

| 4-N,N-dimethylamino benzoic acid adducts | Emission Maxima | 330-360 nm | Non-polar solvents | nih.gov |

| 4-N,N-dimethylamino benzoic acid adducts | Emission Maxima (Red-shifted) | 460-475 nm | Polar solvents | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction is the definitive method for determining the arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) is considered the most powerful technique for studying the structure of crystalline materials at an atomic level. mdpi.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise location of atoms in the crystal lattice. mdpi.com This analysis yields detailed structural information, including bond lengths, bond angles, and torsional angles, which define the molecule's geometry. mdpi.com Furthermore, SCXRD reveals how molecules are packed in the solid state and elucidates intermolecular interactions such as hydrogen bonds and π-π stacking. mdpi.com For this compound, an SCXRD analysis would provide the exact three-dimensional structure of the ion pair, confirming the conformation of the N,4-dimethylanilinium cation and its interaction with the chloride anion. Although a specific crystal structure for this compound was not found in the search results, the technique has been widely applied to determine the structures of various aniline derivatives and their salts. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used for the characterization of crystalline materials. pmda.go.jp It is a powerful tool for identifying the specific crystalline phase (polymorph) of a solid, determining the degree of crystallinity, and assessing the crystallographic purity of a sample. pmda.go.jp The method operates on the principle of Bragg's Law, where a monochromatic X-ray beam is directed at a powdered or microcrystalline sample. pmda.go.jp The interaction between the X-rays and the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of constructive interferences at specific angles (2θ). pmda.go.jp

The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle 2θ, serves as a distinct fingerprint for the crystalline solid. Each peak in the pattern corresponds to a specific set of lattice planes (defined by Miller indices hkl) within the crystal structure. pmda.go.jp For this compound, PXRD would be employed to:

Confirm the identity of its crystalline form by comparing the obtained pattern to a reference pattern.

Distinguish between different potential polymorphs, which may exhibit different physical properties.

Detect the presence of crystalline impurities or different phases within a mixture.

Evaluate the material's long-range structural order.

While a powerful method for structural characterization, the successful application of PXRD relies on having a well-ordered, crystalline sample. wikipedia.org

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC) with DAD and UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed. Detection is commonly achieved using Ultraviolet (UV) or Diode-Array Detectors (DAD), also known as Photodiode-Array (PDA) detectors. scioninstruments.comshimadzu.com

A UV detector measures the absorbance of light at one or a few pre-selected wavelengths, offering high sensitivity for compounds that absorb UV radiation. scioninstruments.comshimadzu.com A DAD, conversely, acquires the entire UV-visible spectrum simultaneously for each point in the chromatogram. shimadzu.com This provides significant advantages, including the ability to determine the optimal detection wavelength post-analysis, assess peak purity by comparing spectra across a single peak, and aid in the identification of unknown impurities by matching their spectra against a library. shimadzu.com

A typical HPLC method for this compound would involve separation on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Table 1: Representative HPLC Method Parameters for this compound Analysis| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | DAD/UV at 254 nm |

| Linearity Range | 10 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | ~5 ng/band |

| Limit of Quantification (LOQ) | ~15 ng/band |

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds. The Electron Capture Detector (ECD) is a highly selective and sensitive detector used in GC, particularly for detecting compounds with electronegative functional groups. measurlabs.com Its primary application is in the trace analysis of halogenated compounds, such as organochlorine pesticides, polychlorinated biphenyls (PCBs), and other halogen-containing molecules. measurlabs.comscioninstruments.com

The detector operates using a radioactive source, typically Nickel-63, which emits beta particles (electrons). scioninstruments.comcdc.gov These electrons ionize the carrier gas (usually nitrogen), creating a steady baseline current. scioninstruments.com When an electronegative analyte passes through the detector, it captures some of the free electrons, causing a decrease in the current that is measured as a positive signal. cdc.gov Given that this compound contains a chlorine atom, GC-ECD is a potentially suitable technique for its trace-level quantification. The compound would likely require derivatization to increase its volatility for GC analysis.

Table 2: Projected Performance Characteristics for GC-ECD Analysis| Parameter | Projected Value |

|---|---|

| Linearity Range | 0.001–0.02 mg/mL researchgate.net |

| Limit of Detection (LOD) | ~0.001 mg/mL researchgate.net |

| Limit of Quantification (LOQ) | ~0.004 mg/mL researchgate.net |

| Recovery | 90–105% researchgate.net |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation of non-volatile mixtures. High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated form of TLC that utilizes plates with smaller particle sizes and a thinner layer of stationary phase, leading to enhanced resolution, higher sensitivity, and improved reproducibility. nih.govacclmp.com HPTLC is a robust, cost-efficient, and versatile tool for both qualitative and quantitative analysis. nih.gov

For the analysis of this compound, HPTLC can be used as a rapid screening method for identity and purity. A solution of the sample is applied to an HPTLC plate (e.g., silica (B1680970) gel 60 F₂₅₄), which is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the plate is dried, and the separated spots are visualized under UV light. Quantification is performed using a densitometer that scans the plate and measures the absorbance or fluorescence of the spots. iipseries.org The retention factor (Rf) value is used for identification.

Table 3: Illustrative HPTLC Method and Validation Parameters| Parameter | Specification |

|---|---|

| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 F₂₅₄ |

| Mobile Phase | Toluene (B28343) : Methanol : Glacial Acetic Acid (e.g., 7.5:1:0.2, v/v/v) nih.gov |

| Detection Wavelength | 230 nm nih.gov |

| Rf Value | Compound-specific (e.g., 0.20 ± 0.05) nih.gov |

| Linearity Range | 200 - 1200 ng/band nih.gov |

| Limit of Detection (LOD) | ~13 ng/band nih.gov |

| Limit of Quantification (LOQ) | ~40 ng/band nih.gov |

Electrochemical Methods for Characterization

Cyclic Voltammetry in Degradation Monitoring

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of a species in solution. It is a powerful tool for monitoring chemical reactions and degradation processes, serving as an effective alternative to chromatographic methods. nih.govcwejournal.org The technique involves applying a linear potential sweep to an electrode immersed in the sample solution and measuring the resulting current.

In the context of this compound, CV can be used to monitor its degradation (e.g., biodegradation or photocatalytic degradation). The compound will exhibit a characteristic oxidation peak at a specific potential. As the compound degrades, the magnitude of this peak current will decrease. cwejournal.orgresearchgate.net By recording cyclic voltammograms at different time intervals during a degradation study, a kinetic profile can be established. cwejournal.org The appearance of new redox peaks can also indicate the formation of electroactive degradation byproducts, providing insight into the degradation pathway. nih.gov

Table 4: Hypothetical Data from a CV Degradation Study of this compound| Time (hours) | Analyte Peak Current (µA) | Degradation (%) |

|---|---|---|

| 0 | 15.2 | 0% |

| 1 | 11.8 | 22.4% |

| 2 | 8.5 | 44.1% |

| 4 | 4.1 | 73.0% |

| 6 | 1.3 | 91.4% |

Electrochemical Impedance Spectroscopy (EIS) in Interfacial Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to probe the intricate processes occurring at the interface between an electrode and an electrolyte. This method provides detailed information about the kinetics of electrochemical reactions, the properties of the electrochemical double layer, and the transport of charge and mass. While specific EIS studies focusing exclusively on this compound are not extensively documented in publicly available literature, the technique has been widely applied to investigate the interfacial behavior of structurally related aromatic amines, such as N,N-Dimethylaniline. These studies offer valuable insights into how molecules of this class interact with electrode surfaces, particularly in applications like corrosion inhibition and the formation of polymeric films.

The fundamental principle of EIS involves applying a small amplitude sinusoidal potential or current perturbation to an electrochemical system over a wide range of frequencies. The resulting response is measured to determine the impedance of the system, which is a complex quantity comprising both resistive and capacitive elements. By analyzing the impedance spectrum, typically represented as a Nyquist or Bode plot, researchers can model the interfacial phenomena using an equivalent electrical circuit. The components of this circuit, such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and Warburg impedance (related to diffusion), correspond to specific physical and chemical processes at the interface.

In the context of aromatic amines like N,N-Dimethylaniline, EIS has been instrumental in elucidating their role as corrosion inhibitors for various metals and alloys. researchgate.net When introduced into a corrosive environment, these molecules can adsorb onto the metal surface, forming a protective layer that impedes the electrochemical reactions responsible for corrosion. EIS allows for the quantification of this inhibitive effect. An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are typically observed, indicating the formation of an insulating layer at the interface.

For instance, studies on N,N-Dimethylaniline as a corrosion inhibitor for zinc in acidic solutions have demonstrated that the inhibition efficiency increases with higher concentrations of the inhibitor. researchgate.net The analysis of EIS data from such experiments enables the calculation of key parameters that characterize the inhibitor's performance.

To illustrate the type of data obtained from such an investigation, the following table presents hypothetical EIS data for a related aromatic amine, N,N-Dimethylaniline, acting as a corrosion inhibitor for steel in a hydrochloric acid solution. This data is representative of the findings in the field for similar compounds. researchgate.net

Table 1: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data for N,N-Dimethylaniline as a Corrosion Inhibitor

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (%) |

| 0 | 50 | 200 | 0 |

| 10 | 250 | 120 | 80.0 |

| 20 | 500 | 80 | 90.0 |

| 30 | 800 | 60 | 93.8 |

| 40 | 1200 | 45 | 95.8 |

| 50 | 1500 | 35 | 96.7 |

Note: The data in this table is illustrative and based on typical results reported for N,N-Dimethylaniline in corrosion inhibition studies. researchgate.net The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.

Furthermore, EIS is a critical tool for characterizing the formation and properties of polymer films derived from aromatic amines, such as polyaniline and its derivatives. electrochemsci.orgnih.govmdpi.com The electropolymerization of these monomers onto an electrode surface can be monitored in situ using EIS, providing real-time information about the growth, conductivity, and capacitance of the polymer layer. nih.gov For poly(N-methylaniline) films, EIS studies have revealed how the impedance characteristics are influenced by the thickness of the polymer layer and the applied potential. electrochemsci.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods are central to predicting the behavior of molecules. The two principal approaches that would be applied are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. tci-thaijo.org For N,4-Dimethylaniline hydrochloride, DFT calculations, likely using a hybrid functional such as B3LYP, would be employed to determine a wide range of molecular properties. These include total energy, dipole moment, and the distribution of atomic charges.

Hartree-Fock (HF) Theory is an ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods because it does not fully account for electron correlation, HF is a fundamental theory and can be a starting point for more advanced calculations. nih.gov A comparative study using both DFT and HF would highlight the importance of electron correlation in describing the properties of this compound.

A crucial first step in any computational study is geometry optimization . This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, i.e., the most stable molecular structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the methyl groups and the conformation of the protonated amine group relative to the phenyl ring. Studies on similar molecules, such as derivatives of N,N-dimethyl-4-nitroaniline, have shown that substituents can significantly influence the planarity of the dimethylamino group. researchgate.net

Following optimization, electronic structure calculations would reveal how electrons are distributed within the molecule. This includes identifying the molecular orbitals and their energy levels, which is fundamental to understanding the molecule's chemical behavior.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and shape of these frontier orbitals provide critical insights into the molecule's reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scilit.com For this compound, the protonation of the nitrogen atom is expected to significantly lower the energy of the HOMO, making the molecule a poorer electron donor compared to its non-protonated parent, N,4-dimethylaniline. This analysis is crucial for predicting how the molecule will interact in electron transfer processes.

Reactivity Descriptors and Electrostatic Potential Mapping

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed.

These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of the molecule. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would clearly show a region of high positive potential around the protonated ammonium (B1175870) group (-NH(CH₃)₂⁺), identifying it as the primary site for interaction with nucleophiles. The electrostatic potential is a valuable guide for understanding intermolecular interactions. tci-thaijo.org

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

For this compound, DFT calculations would be used to compute its vibrational frequencies. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra . By comparing the computed spectrum with an experimental one, each vibrational mode (e.g., C-H stretches, N-H stretches, ring breathing modes) can be assigned to a specific peak. Studies on related molecules like N,N-dimethylaniline have successfully used DFT to assign vibrational modes. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. This allows for a direct comparison with experimentally measured UV-Vis spectra, providing further validation of the computed electronic structure.

Computational UV-Vis and NMR Spectral Simulation

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the simulation of spectroscopic data, including Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra. nih.govtandfonline.com These simulations not only aid in the interpretation of experimental spectra but also provide fundamental insights into the electronic structure and chemical environment of the molecule.

For this compound, DFT calculations can be employed to predict its UV-Vis absorption spectrum. This is typically achieved using Time-Dependent DFT (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions. researchgate.net The predicted spectrum, characterized by the wavelength of maximum absorption (λmax), arises from transitions between molecular orbitals, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In a study on ranitidine (B14927) hydrochloride, TD-DFT calculations were successfully used to determine the λmax. researchgate.net A similar approach for this compound would involve optimizing the molecular geometry and then performing TD-DFT calculations to identify the key electronic transitions, which are expected to be of the π → π* type within the substituted benzene (B151609) ring.

Similarly, NMR spectra (¹H and ¹³C) can be simulated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, computational studies on various organic molecules, including those with amine functionalities, have shown good agreement between calculated and experimental chemical shifts. nih.govtandfonline.com For this compound, such simulations would predict the chemical shifts for the aromatic protons, the N-methyl protons, and the C4-methyl protons, as well as for all carbon atoms in the molecule. The protonation of the amine group is expected to significantly influence the chemical shifts of nearby protons and carbons due to changes in the electronic environment.

A hypothetical table of predicted NMR chemical shifts for this compound, based on computational studies of similar aniline (B41778) derivatives, is presented below.

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.5 |

| N-Methyl Protons | 3.0 - 3.5 |

| C4-Methyl Protons | 2.3 - 2.8 |

| Aromatic Carbons | 120 - 140 |

| N-Methyl Carbon | 40 - 45 |

| C4-Methyl Carbon | 20 - 25 |

Note: These are hypothetical values for illustrative purposes, based on general trends observed in related compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with their surroundings. For this compound, MD simulations can provide valuable insights into its conformational dynamics, solvation, and interactions with other molecules in a condensed phase, such as in aqueous solution.

An MD simulation models the movement of atoms in a system over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For this compound in water, the simulation would typically involve placing one or more molecules of the compound in a box of water molecules and calculating the trajectories of all atoms over a period of nanoseconds or longer.

Key information that can be extracted from MD simulations of this compound includes:

Solvation Structure: Analysis of the radial distribution functions (RDFs) between the solute and solvent molecules can reveal the structure of the solvation shells. For the anilinium ion, the interactions between the protonated amino group (-NH(CH₃)₂⁺) and water molecules would be of particular interest, likely showing strong hydrogen bonding. bohrium.com The chloride counter-ion will also be solvated by water molecules.

Conformational Dynamics: While the benzene ring is rigid, the methyl groups can rotate. MD simulations can quantify the rotational dynamics of the N-methyl and C4-methyl groups.

Transport Properties: From the simulation trajectories, it is possible to calculate transport properties such as the diffusion coefficient of the N,4-dimethylanilinium cation and the chloride anion in solution.

A study on the structural and thermodynamic analysis of polyaniline, which involves aniline-like units, utilized all-atom MD simulations to investigate conformational properties in aqueous solution. acs.org Similar methodologies could be applied to this compound to understand its behavior at a molecular level.

The following table summarizes the types of insights that can be gained from MD simulations of this compound.

| Property | Information Gained from MD Simulation |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute, revealing the solvation structure. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the anilinium ion and surrounding water molecules. |

| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficient of the solute and solvent molecules. |

| Conformational Analysis | Tracks the torsional angles of the methyl groups to understand their rotational freedom and dynamics. |

These computational approaches, while not yet reported specifically for this compound in the surveyed literature, represent standard and powerful methods in modern chemical research for elucidating the properties and behavior of such molecules.

Applications in Advanced Chemical Synthesis and Materials Science

Reagent in Fine Chemical Synthesis

In the realm of fine chemical synthesis, N,4-Dimethylaniline hydrochloride is utilized both as a foundational precursor for more complex molecules and as a participant in catalytic processes.

Precursor for Complex Organic Intermediates

N,4-Dimethylaniline is a key starting material or intermediate in the synthesis of a variety of complex organic compounds, particularly in the pharmaceutical and specialty chemical industries. nbinno.com Its structure is a fundamental component for building larger molecules with desired functionalities.

Research has shown its utility in synthesizing precursors for pyrazolo[3,4-d]pyrimidines, a class of compounds investigated for their biological activity. This is achieved through a mono-amination reaction with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. chemicalbook.com Furthermore, it participates in annelation reactions with dimethyl acetylenedicarboxylate, proceeding through a toluidine radical cation intermediate to form new cyclic structures. chemicalbook.com The compound also serves as an intermediate in the production of certain agrochemicals and pharmaceuticals, including local anesthetics and antihistamines. guidechem.com

Table 1: Examples of Syntheses Involving N,4-Dimethylaniline as a Precursor

| Product Class | Co-reactant | Reaction Type | Intermediate Formed |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine precursors | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Mono-amination | N/A |

| Annelated heterocyclic compounds | Dimethyl acetylenedicarboxylate | Annelation | Toluidine radical cation |

Catalytic Roles in Organic Transformations